2-(Cyclopropylmethoxy)-N-{hydroxy[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)imino]methyl}benzene-1-carboximidic acid
Description
WAY 100289 (chemical name: endo-N-[8-methyl-8-azabicyclo[3.2.1]octan-3-yl)aminocarbonyl]-2-cyclopropylmethoxybenzamide) is a selective and potent 5-hydroxytryptamine subtype 3 (5-HT₃) receptor antagonist. Preclinical studies demonstrate its high affinity for 5-HT₃ receptors, with a pA₂ value of 8.9 in the rat isolated cervical vagus nerve, indicating competitive antagonism . Notably, WAY 100289 exhibits strong oral bioavailability and prolonged duration of action (>6 hours at 1 mg/kg in rats), making it a candidate for further clinical exploration .
Properties
CAS No. |
136013-69-9 |
|---|---|
Molecular Formula |
C20H27N3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C20H27N3O3/c1-23-15-8-9-16(23)11-14(10-15)21-20(25)22-19(24)17-4-2-3-5-18(17)26-12-13-6-7-13/h2-5,13-16H,6-12H2,1H3,(H2,21,22,24,25) |
InChI Key |
VFRIHPWRNNTKEX-UHFFFAOYSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4 |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)NC(=O)C3=CC=CC=C3OCC4CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
endo-N-((8-methyl-8-azabicyclo(3.2.1)octan-3-yl)aminocarbonyl)-2-cyclopropylmethoxybenzamide WAY 100289 WAY-100289 WAY100289 |
Origin of Product |
United States |
Preparation Methods
The synthesis of WAY 100289 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of WAY 100289 is synthesized through a series of reactions involving the formation of a bicyclic ring system.
Functional Group Modifications: The core structure is then modified by introducing various functional groups, such as amides and ethers, to enhance its affinity for the 5-hydroxytryptamine receptor 3.
Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
Industrial production methods for WAY 100289 are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
WAY 100289 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert WAY 100289 into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY 100289 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the role of the 5-hydroxytryptamine receptor 3 in various physiological and pathological processes, such as anxiety, depression, and gastrointestinal disorders.
Neuroscience: WAY 100289 is employed in research on serotonin signaling and its effects on the nervous system, including its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: The compound is investigated for its potential therapeutic applications in treating conditions related to serotonin dysregulation, such as irritable bowel syndrome and chemotherapy-induced nausea and vomiting.
Industry: WAY 100289 is used in the development of new drugs targeting the 5-hydroxytryptamine receptor 3, as well as in the study of drug-receptor interactions and receptor pharmacology
Mechanism of Action
WAY 100289 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine receptor 3. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the receptor, WAY 100289 inhibits the binding of serotonin, thereby modulating the downstream signaling pathways and physiological responses associated with serotonin signaling .
Comparison with Similar Compounds
Pharmacological Profile of WAY 100289
Key Findings from Preclinical Studies:
- Receptor Specificity: Displaces [³H]-zacopride in rat entorhinal cortex membranes with a pK₁ value of 8.4, confirming high 5-HT₃ receptor affinity .
- In Vivo Efficacy: Blocks the Bezold-Jarisch reflex (a 5-HT₃-mediated response) in rats with an ED₅₀ of 1.3 μg/kg intravenously . Demonstrates anxiolytic effects in the elevated plus-maze test in mice, comparable to other 5-HT₃ antagonists like ondansetron .
Comparison with Similar 5-HT₃ Receptor Antagonists
Table 1: Comparative Pharmacological Properties of WAY 100289 and Select 5-HT₃ Antagonists
| Compound | Target Receptor | pA₂/pK₁ Value (5-HT₃) | Selectivity Notes | Oral Bioavailability | Duration of Action |
|---|---|---|---|---|---|
| WAY 100289 | 5-HT₃ | 8.9 (rat vagus) | Non-competitive nicotinic antagonism (log IC₅₀ 6.7) | High | >6 hours |
| Ondansetron | 5-HT₃ | ~7.4–8.1 1 | High selectivity for 5-HT₃ | Moderate | 4–6 hours 2 |
| Granisetron | 5-HT₃ | ~8.2 3 | Minimal off-target activity | High | 8–12 hours 4 |
Key Differentiators of WAY 100289:
Tissue-Specific Potency : WAY 100289 shows higher potency in the rat vagus nerve (pA₂ = 8.9) compared to guinea-pig ileum (pA₂ = 6.2), suggesting tissue-dependent efficacy .
Oral Efficacy: Unlike some 5-HT₃ antagonists requiring intravenous administration, WAY 100289 retains potency via oral dosing, with a 30-fold difference between intravenous and oral routes .
Duration of Action : Sustained receptor blockade (>6 hours) at low doses contrasts with shorter-acting agents like ondansetron .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
